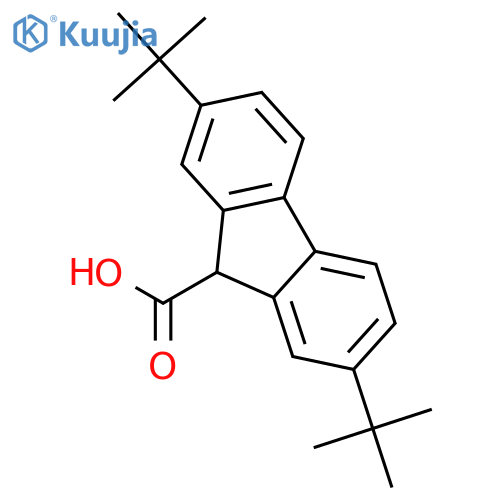

Cas no 351003-13-9 (9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-)

351003-13-9 structure

商品名:9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 化学的及び物理的性質

名前と識別子

-

- 9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-

- 2,7-ditert-butyl-9H-fluorene-9-carboxylic acid

- 2,7-Di-tert-butylfluorene-9-carboxylic acid

- 546372_ALDRICH

- AC1NA22Q

- ACMC-20ao7f

- AG-F-20746

- CTK1C1755

- SureCN6270524

- 351003-13-9

- 2,7-Di-tert-butylfluorene-9-carboxylic acid, 98%

- FT-0762209

- DTXSID80403095

- 2 7-Di-tert-butylfluorene-9-carboxylic

- J-019908

- 2,7-di-tert-butyl-9H-fluorene-9-carboxylic acid

- AKOS015893974

- 2,7-di-t-butylfluorene-9-carboxylic acid

- SCHEMBL6270524

- DA-06543

-

- MDL: MFCD03094029

- インチ: InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24)

- InChIKey: URUVGZSOUVLVLT-UHFFFAOYSA-N

- ほほえんだ: CC(C1C=CC2=C(C(C(O)=O)C3C2=CC=C(C(C)(C)C)C=3)C=1)(C)C

計算された属性

- せいみつぶんしりょう: 322.19338

- どういたいしつりょう: 322.193280068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 6.1

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 色と性状: ベージュピュアカラー

- 密度みつど: 1.096

- ゆうかいてん: 185-187 °C (lit.)

- ふってん: 421°C at 760 mmHg

- フラッシュポイント: 222.6°C

- 屈折率: 1.571

- PSA: 37.3

- ようかいせい: 未確定

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 546372-5G |

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- |

351003-13-9 | 98% | 5G |

¥2436.34 | 2022-02-24 |

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

351003-13-9 (9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-) 関連製品

- 36950-96-6(2-(9H-Fluoren-2-yl)propanoic Acid)

- 1989-33-9(9H-Fluorene-9-carboxylic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量